1-Hydrazinyl-5,6,7,8-tetrahydrophthalazinedihydrochloride
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Overview
Description
1-Hydrazinyl-5,6,7,8-tetrahydrophthalazinedihydrochloride is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a hydrazinyl group attached to a tetrahydrophthalazine ring, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydrazinyl-5,6,7,8-tetrahydrophthalazinedihydrochloride typically involves the reaction of hydrazine hydrate with a suitable precursor, such as a tetrahydrophthalazine derivative. The reaction is usually carried out under controlled conditions, including specific temperatures and solvents, to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent quality and efficiency. The use of advanced purification techniques, such as crystallization and chromatography, is also common to achieve the required product specifications .
Chemical Reactions Analysis
Types of Reactions
1-Hydrazinyl-5,6,7,8-tetrahydrophthalazinedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The hydrazinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically conducted in solvents like ethanol or acetic acid, with temperature and pH carefully controlled to optimize the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydrazone derivatives, while substitution reactions can produce a wide range of functionalized tetrahydrophthalazine compounds .
Scientific Research Applications
1-Hydrazinyl-5,6,7,8-tetrahydrophthalazinedihydrochloride has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a building block for bioactive molecules.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Hydrazinyl-5,6,7,8-tetrahydrophthalazinedihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, including the inhibition of cell proliferation or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1-Hydrazinyl-5,6,7,8-tetrahydroisoquinoline: Similar in structure but differs in the ring system.
1-Hydrazinyl-5,6,7,8-tetrahydroquinoline: Another related compound with a different ring structure.
1-Hydrazinyl-5,6,7,8-tetrahydrobenzazepine: Shares the hydrazinyl group but has a distinct ring system.
Uniqueness
1-Hydrazinyl-5,6,7,8-tetrahydrophthalazinedihydrochloride is unique due to its specific ring structure and the presence of the hydrazinyl group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C8H14Cl2N4 |
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Molecular Weight |
237.13 g/mol |
IUPAC Name |
5,6,7,8-tetrahydrophthalazin-1-ylhydrazine;dihydrochloride |
InChI |
InChI=1S/C8H12N4.2ClH/c9-11-8-7-4-2-1-3-6(7)5-10-12-8;;/h5H,1-4,9H2,(H,11,12);2*1H |
InChI Key |
LZQYOWUYQKWMOH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(N=NC=C2C1)NN.Cl.Cl |
Origin of Product |
United States |
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